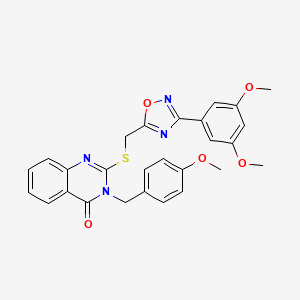
N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2,4-difluorophenyl)-N2-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)oxalamide, also known as Difluoro oxalamide (DFOA), is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DFOA is a synthetic compound that was first synthesized in 2012 by researchers at the University of California, San Diego. Since then, DFOA has been the topic of numerous studies investigating its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
DFOA selectively binds to the ATP-binding site of Hsp90, thereby inhibiting the ATPase activity of the protein. This inhibition disrupts the chaperone function of Hsp90, leading to the destabilization and degradation of client proteins that are dependent on Hsp90 for stability.
Biochemical and Physiological Effects
Studies have shown that DFOA has potent anti-cancer activity in vitro and in vivo. In addition to its anti-cancer effects, DFOA has also been shown to have anti-inflammatory and neuroprotective effects. These effects are thought to be due to the inhibition of Hsp90, which is involved in the regulation of numerous cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFOA in lab experiments is its selectivity for Hsp90, which allows for the specific targeting of cancer cells. Additionally, DFOA has been shown to have low toxicity in animal studies, which is promising for its potential use in humans. However, one limitation of using DFOA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are numerous future directions for research on DFOA. One area of interest is the development of more efficient synthesis methods for DFOA. Additionally, further studies are needed to fully understand the mechanism of action of DFOA and its potential applications in cancer research. Other potential areas of research include investigating the use of DFOA in combination with other cancer treatments and exploring its potential applications in other disease areas, such as neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of DFOA involves a multi-step process that begins with the reaction of 2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine with 2,4-difluorobenzoyl chloride to yield N-(2-(2-(2,4-difluorophenyl)oxoacetamido)ethyl)-2-(indolin-1-yl)-2-(thiophen-2-yl)ethanamine. This intermediate is then reacted with oxalyl chloride to produce DFOA.
Applications De Recherche Scientifique
DFOA has been identified as a potential tool for medical research due to its ability to selectively inhibit the activity of a specific protein known as Hsp90. Hsp90 is a molecular chaperone that is involved in the folding and stabilization of numerous proteins, many of which are involved in cancer cell growth and survival. By inhibiting the activity of Hsp90, DFOA has the potential to disrupt cancer cell growth and survival, making it a promising candidate for cancer research.
Propriétés
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N3O2S/c23-15-7-8-17(16(24)12-15)26-22(29)21(28)25-13-19(20-6-3-11-30-20)27-10-9-14-4-1-2-5-18(14)27/h1-8,11-12,19H,9-10,13H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCPTBIIAJOHJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-chlorophenyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2794054.png)
![2-Benzyl-6-(2,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2794055.png)
![6-Tert-butyl-2-[1-[2-(3,4-dimethylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2794056.png)
![1-[(5S)-2,2,5-Trimethylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2794057.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2794060.png)
![Dimethyl 2-{4-[(3-chlorobenzoyl)amino]phenyl}malonate](/img/structure/B2794061.png)
![diethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2794062.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-methylbenzamide](/img/structure/B2794064.png)


